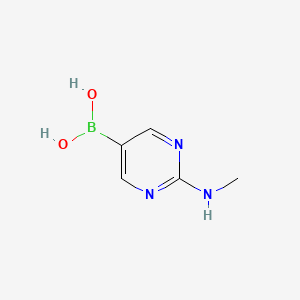

(2-(Methylamino)pyrimidin-5-yl)boronic acid

Description

Properties

IUPAC Name |

[2-(methylamino)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFJQCSGYDFCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681554 | |

| Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033745-26-4 | |

| Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Methylamino)pyrimidin-5-yl)boronic acid CAS number 1033745-26-4

An In-depth Technical Guide to (2-(Methylamino)pyrimidin-5-yl)boronic acid

Introduction

This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including a wide range of kinase inhibitors and other targeted therapeutics.[1] This guide provides an in-depth analysis of this reagent, covering its physicochemical properties, synthetic considerations, core applications, and detailed experimental protocols. As a bifunctional molecule, featuring both a versatile boronic acid handle for cross-coupling and a decorated pyrimidine ring, it serves as a critical intermediate for the synthesis of complex molecular architectures aimed at challenging biological targets such as oncogenic KRAS proteins.[2][3][4]

The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C bonds.[1][5] This guide is intended for scientists and drug development professionals, offering field-proven insights into leveraging this reagent to accelerate discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1033745-26-4 | [6] |

| Molecular Formula | C₅H₈BN₃O₂ | |

| Molecular Weight | 152.94 g/mol | N/A |

| Appearance | Solid | |

| Purity | Typically ≥98% | [6] |

| InChI Key | KZFJQCSGYDFCRC-UHFFFAOYSA-N | |

| InChI | 1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) |

Synthesis and Mechanistic Considerations

While specific, scaled-up manufacturing routes are proprietary, a plausible and commonly employed strategy for the synthesis of heteroaryl boronic acids involves a lithium-halogen exchange followed by borylation.[7] This approach offers a reliable pathway from a readily available halogenated pyrimidine precursor.

Plausible Synthetic Pathway:

The synthesis would likely commence with 5-bromo-2-(methylamino)pyrimidine. This precursor undergoes a lithium-halogen exchange at low temperature (typically -78 °C) using an organolithium reagent such as n-butyllithium. The resulting highly reactive pyrimidyl-lithium intermediate is then quenched with a trialkyl borate, like triisopropyl borate, to form a boronate ester. The final step is a careful acidic workup to hydrolyze the ester, yielding the target boronic acid.

Caption: Plausible synthetic route via lithium-halogen exchange.

Core Applications in Drug Discovery

The true value of this compound is realized in its role as a strategic building block for creating novel therapeutics, particularly in oncology.

Synthesis of KRAS Inhibitors

Mutations in the KRAS oncogene are prevalent in many aggressive cancers, including pancreatic, lung, and colorectal cancers.[3][4] The development of direct inhibitors, especially for the G12C and G12D mutations, has become a major focus of modern cancer research.[2][8] The pyrimidine scaffold is a key component in many novel KRAS inhibitors, where it often forms critical interactions within the protein's binding pocket.[4][9] This boronic acid provides an efficient means to install the 2-(methylamino)pyrimidine moiety, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

General Kinase and Enzyme Inhibition

Beyond KRAS, the pyrimidine core is a versatile pharmacophore for targeting a wide range of enzymes. Boronic acids themselves can act as inhibitors by forming reversible covalent bonds with active site serine residues.[10] More commonly, this reagent is used in Suzuki-Miyaura couplings to build larger molecules that target enzymes like VCP/p97, which is implicated in protein homeostasis and is a target in multiple myeloma.[11] The ability to systematically modify molecules by coupling this boronic acid with various aryl or heteroaryl halides is a powerful tool for optimizing potency and selectivity.[12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a robust, field-tested methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Causality Behind Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, commercially available catalyst for a wide range of Suzuki couplings.[13] Its use circumvents the need for additional ligands.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.[1] Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used.[1] The water is crucial for dissolving the inorganic base and aiding in the catalytic cycle.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will decompose if not handled under an inert atmosphere (e.g., Nitrogen or Argon).[14] This is critical for achieving high yields and reproducible results.

-

Temperature: Elevated temperatures (80-110 °C) are typically required to drive the reaction to completion in a reasonable timeframe.[5]

Step-by-Step Methodology

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl bromide (1.0 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)[13]

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

-

Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 90-110 °C). Stir vigorously for the duration of the reaction.[5]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[1]

Safety, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity and reactivity of boronic acids.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[14][15] The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Storage: Boronic acids are sensitive to moisture and can undergo decomposition (protodeboronation).[14][15] Store in a tightly sealed container in a cool, dry place.[16] For long-term stability, refrigeration (below 4°C) under an inert nitrogen atmosphere is strongly recommended.[14] Anhydrous boronic acids can be hygroscopic and may cake upon exposure to the atmosphere.[17]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[14]

Conclusion

This compound (CAS 1033745-26-4) is a high-value synthetic intermediate that empowers medicinal chemists to efficiently access novel chemical matter. Its utility in Suzuki-Miyaura coupling reactions provides a direct and reliable method for incorporating the biologically relevant 2-(methylamino)pyrimidine scaffold into drug candidates. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective application in accelerating the discovery of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRASG12C inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. laballey.com [laballey.com]

- 17. borax.com [borax.com]

An In-depth Technical Guide to (2-(Methylamino)pyrimidin-5-yl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Pyrimidine Boronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a privileged structure, integral to a multitude of therapeutic agents. Its presence in the nucleobases of DNA and RNA provides a biological precedent for its interaction with vital cellular machinery. Consequently, synthetic methodologies that allow for the facile and diverse functionalization of the pyrimidine core are of paramount importance. Among the chemical tools available, pyrimidine boronic acids have emerged as exceptionally versatile and powerful building blocks.

This technical guide provides a comprehensive overview of the physical and chemical properties of a specific, high-value derivative: (2-(Methylamino)pyrimidin-5-yl)boronic acid . This compound is of particular interest to medicinal chemists due to the strategic placement of the boronic acid moiety, which is amenable to a wide range of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The methylamino substituent at the 2-position further allows for tailored interactions with biological targets, making this a coveted intermediate in the synthesis of kinase inhibitors and other targeted therapies.

This document will delve into the known structural and physicochemical properties of this compound, its characteristic reactivity, and established protocols for its use in synthetic applications. Where specific experimental data for the title compound is not publicly available, insights will be drawn from closely related structural analogs to provide a robust and practical guide for the research scientist.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective handling, reaction optimization, and the interpretation of experimental outcomes.

Core Structural and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 2-(methylamino)-5-pyrimidinylboronic acid | |

| CAS Number | 1033745-26-4 | |

| Molecular Formula | C₅H₈BN₃O₂ | |

| Molecular Weight | 152.95 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Melting Point | Not reported. Boronic acids often dehydrate upon heating to form boroxines, which can complicate melting point determination.[1] | - |

| Boiling Point | Not applicable (decomposes) | - |

| Solubility | Data not available. Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in aqueous solutions is pH-dependent. | - |

| pKa | Not experimentally determined. The pKa of boronic acids is typically around 9, but this is influenced by substituents.[2] The presence of the basic pyrimidine ring will result in multiple pKa values. | - |

Stability and Storage

Boronic acids are a class of compounds that require careful handling and storage to ensure their integrity. A common decomposition pathway for boronic acids is dehydration to form a cyclic trimeric anhydride known as a boroxine .[2][3][4] This process is often reversible in the presence of water.[5]

-

Dehydration to Boroxine: The equilibrium between the boronic acid and its corresponding boroxine is influenced by temperature and the presence of moisture.[3][5] In the solid state, this dehydration can occur over time, especially upon heating.[1] Commercial samples of boronic acids may contain varying amounts of the boroxine form. For many applications, such as Suzuki-Miyaura coupling, the boroxine is often equally reactive as the boronic acid.

Caption: Reversible dehydration of this compound to its boroxine.

-

Storage Recommendations: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ambient or refrigerated). It should be kept away from moisture and strong oxidizing agents.

Chemical Properties and Reactivity

The synthetic utility of this compound is primarily centered around the reactivity of the boronic acid functional group.

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organohalide or triflate.[6] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-methylaminopyrimidine moiety onto a variety of aromatic and heteroaromatic scaffolds.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of pyrimidine boronic acids in Suzuki-Miyaura couplings is influenced by the position of the boronic acid group. 5-Pyrimidinylboronic acids, such as the title compound, generally exhibit good reactivity.[7] The electron-donating methylamino group at the 2-position can further enhance the electron density of the pyrimidine ring, potentially facilitating the transmetalation step.

Experimental Protocols

The following section provides a representative, generalized protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions (catalyst, ligand, base, solvent, and temperature) will vary depending on the specific coupling partners and should be determined empirically.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of heteroaryl boronic acids with aryl halides.[7]

Materials:

-

This compound (1.0 - 1.5 equiv.)

-

Aryl or heteroaryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)

-

Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the specified time (usually 2-24 hours), or until reaction completion as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

The purity and identity of this compound and its reaction products are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of boronic acids and monitoring reaction progress.[8][9] However, the analysis of boronic acids and their esters can be challenging due to their potential for on-column hydrolysis.[8] Specialized methods, such as using high pH mobile phases or non-aqueous conditions, may be required for accurate analysis.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques are essential for confirming the structure of the molecule. The chemical shifts and coupling constants of the pyrimidine and methylamino protons and carbons provide definitive structural information.

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids and their derivatives. The chemical shift of the boron atom can provide information about its coordination state (trigonal vs. tetrahedral).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like boronic acids.

Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a key component of numerous clinically approved and investigational kinase inhibitors. The methylamino group at the 2-position can act as a crucial hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase active site. The ability to use this compound to readily synthesize libraries of substituted pyrimidines makes it an invaluable tool in the development of new therapeutics for oncology, inflammatory diseases, and other conditions driven by aberrant kinase activity.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its combination of a reactive boronic acid moiety and a biologically relevant substituted pyrimidine core provides a direct route to a wide array of complex molecules with therapeutic potential. While specific physicochemical data for this compound remains to be fully reported in the public domain, a thorough understanding of the general properties and reactivity of heteroaryl boronic acids, as outlined in this guide, allows for its effective and reliable application in the laboratory. As the demand for novel, targeted therapeutics continues to grow, the utility of versatile intermediates such as this compound in accelerating the drug discovery process is undeniable.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boroxine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. waters.com [waters.com]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (2-(Methylamino)pyrimidin-5-yl)boronic Acid

This guide provides a comprehensive overview of a robust and efficient synthetic route to (2-(Methylamino)pyrimidin-5-yl)boronic acid, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on the underlying chemical principles, practical experimental details, and the rationale behind the methodological choices, ensuring both scientific integrity and applicability.

Introduction: The Significance of Substituted Pyrimidine Boronic Acids

Pyrimidine moieties are a cornerstone in medicinal chemistry, forming the core scaffold of numerous biologically active compounds. The ability to introduce functionalized pyrimidine rings into larger molecules is therefore of paramount importance. This compound serves as a key reagent in this context, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures with a high degree of precision and functional group tolerance. The title compound is of particular interest due to the presence of the 2-(methylamino) substituent, which can modulate the electronic properties of the pyrimidine ring and provide a handle for further derivatization.

Recommended Synthetic Pathway

The most effective and logical synthetic strategy for this compound involves a two-step process, starting from a readily available precursor. This pathway is outlined below, with each step detailed in the subsequent sections.

Caption: Overall synthetic workflow.

Step 1: Synthesis of the Key Intermediate: 5-Bromo-2-(methylamino)pyrimidine

The initial and critical step is the preparation of the halogenated precursor, 5-bromo-2-(methylamino)pyrimidine. A reliable method for this transformation is the nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with methylamine.

Rationale and Mechanistic Considerations

The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. Methylamine, a primary amine, acts as the nucleophile, displacing the chloride to form the desired product. The reaction is typically carried out in a suitable solvent and may be heated to ensure a reasonable reaction rate.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Recommended Purity |

| 5-Bromo-2-chloropyrimidine | 32779-36-5 | C4H2BrClN2 | >97% |

| Methylamine (40% in water) | 74-89-5 | CH5N | 40% aqueous solution |

| Methanol | 67-56-1 | CH4O | Anhydrous |

| Dichloromethane | 75-09-2 | CH2Cl2 | ACS grade |

| 1M Sodium Hydroxide | 1310-73-2 | NaOH | 1M aqueous solution |

Procedure:

-

To a reaction flask, add 5-bromo-2-chloropyrimidine (3 g, 15.5 mmol), 40% aqueous methylamine (35 ml), and methanol (20 ml).

-

Stir the mixture well and heat to reflux. Maintain the reflux for 3 days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by rotary evaporation under reduced pressure.

-

Partition the residue between dichloromethane and 1M sodium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure 5-bromo-2-(methylamino)pyrimidine.[1]

Step 2: Borylation via Lithium-Halogen Exchange

With the brominated precursor in hand, the next step is the introduction of the boronic acid moiety at the 5-position of the pyrimidine ring. The lithium-halogen exchange is a powerful and widely used method for this transformation.[2]

Rationale and Mechanistic Considerations

The lithium-halogen exchange reaction involves the treatment of an aryl or heteroaryl halide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures.[3][4] This results in the replacement of the halogen atom with a lithium atom, generating a highly reactive organolithium intermediate. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid.

A crucial consideration for substrates bearing acidic protons, such as the N-H of the methylamino group, is the potential for deprotonation by the organolithium reagent. To circumvent this, the amino group can be protected in situ or by using an excess of the organolithium reagent. A more elegant and efficient approach, adapted from the synthesis of the analogous (2-aminopyrimidin-5-yl)boronic acid, involves the in situ silylation of the amino group prior to the lithium-halogen exchange.[5]

References

(2-(Methylamino)pyrimidin-5-yl)boronic acid structure and molecular weight

An In-depth Technical Guide to (2-(Methylamino)pyrimidin-5-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure uniquely combines three key features: a pyrimidine scaffold, a methylamino substituent, and a boronic acid functional group. This combination makes it a versatile building block for the synthesis of complex molecules. The pyrimidine core is a prevalent motif in numerous pharmaceuticals, while the boronic acid group offers unique reactivity and biological interaction capabilities, most notably in its role as a reversible covalent inhibitor and a key reactant in cross-coupling reactions.[1]

This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and its strategic importance in modern synthetic chemistry and pharmaceutical research. We will explore the causality behind its applications, from its role as a versatile synthetic intermediate to its potential as a pharmacophore in targeted therapies.

Core Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical compound dictate its behavior and potential applications. This compound is defined by its specific arrangement of atoms and the resultant chemical and physical characteristics.

Chemical Structure

The molecule consists of a central pyrimidine ring. A methylamino group (-NHCH₃) is attached at the C2 position, and a boronic acid group (-B(OH)₂) is at the C5 position. This structure is a key determinant of its reactivity and biological activity.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the essential quantitative data for this compound, providing researchers with critical information for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈BN₃O₂ | [2][3] |

| Molecular Weight | 152.95 g/mol | [2][3] |

| CAS Number | 1033745-26-4 | [2][3] |

| Physical Form | Solid | [3] |

| Typical Purity | ≥98% | [2][3] |

| InChI Key | KZFJQCSGYDFCRC-UHFFFAOYSA-N | [3] |

| Synonyms | 2-(methylamino)-5-pyrimidinylboronic acid | [3] |

The Boronic Acid Moiety: A Hub of Reactivity and Interaction

The boronic acid group is not merely a structural component; it is the primary center of the molecule's versatile reactivity. Its unique electronic properties underpin its utility in both chemical synthesis and biological systems.

Boronic acids are Lewis acids, meaning they can accept a pair of electrons.[4] This is due to the empty p-orbital on the boron atom. In aqueous solutions, the trigonal planar boronic acid exists in equilibrium with an anionic, tetrahedral boronate species.[4] This equilibrium is pH-dependent and is fundamental to its mechanism of action as an enzyme inhibitor, where the tetrahedral form can form stable, yet reversible, covalent bonds with the hydroxyl groups of serine residues in an enzyme's active site.[4][5] This ability to act as a "warhead" has been exploited in the design of numerous therapeutic agents.[5]

Caption: pH-dependent equilibrium of boronic acid.

Strategic Applications in Drug Discovery and Synthesis

The structural features of this compound position it as a high-value intermediate for two primary applications: as a building block in cross-coupling reactions and as a core scaffold for the development of targeted inhibitors.

Intermediate for Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples a boronic acid with an organohalide. For a molecule like this compound, this provides a reliable and efficient pathway to attach the substituted pyrimidine ring to other complex molecular fragments, a common strategy in the synthesis of pharmaceutical candidates.[4]

Scaffold for Enzyme Inhibitors

The convergence of the pyrimidine core, a known pharmacophore, with the boronic acid "warhead" makes this compound an attractive starting point for inhibitor design. Research has demonstrated that pyrimidine-based boronic acids can act as potent inhibitors of enzymes like Valosin-containing protein (VCP/p97), a target in cancer therapy.[1] The success of the boronic acid-containing drugs Bortezomib (Velcade), Ixazomib, and Vaborbactam, all approved by the FDA, validates the therapeutic potential of this chemical class.[6] These drugs function by targeting proteasomes or β-lactamases, showcasing the power of boronic acids in enzyme inhibition.[6]

General Synthesis Protocols

While the precise, proprietary synthesis for this specific compound is not publicly detailed, aryl boronic acids are typically prepared via well-established, authoritative methods. The most common approach involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.

Experimental Workflow: Organometallic Route

-

Formation of the Organometallic Reagent: The synthesis begins with a halogenated pyrimidine precursor (e.g., 5-bromo-2-(methylamino)pyrimidine). This precursor is reacted with a strong base like n-butyllithium or metallic magnesium to form a highly reactive organolithium or Grignard reagent, respectively. This step is conducted under inert atmosphere and at low temperatures (e.g., -78 °C) to prevent side reactions.[4]

-

Borylation: The generated organometallic species is then added to a solution of a trialkyl borate, such as trimethyl or triisopropyl borate, at low temperature. The nucleophilic carbon of the pyrimidine ring attacks the electrophilic boron atom.[4]

-

Hydrolysis: The resulting boronate ester intermediate is not isolated but is directly subjected to aqueous acidic workup (e.g., with HCl). This hydrolysis step cleaves the ester groups, yielding the final boronic acid product.[4]

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to achieve the desired purity for subsequent applications.

Caption: General synthetic workflow for aryl boronic acids.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by suppliers.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular tool. Its defined structure, characterized by a molecular weight of 152.95 g/mol , provides a stable and reliable platform for advanced chemical synthesis.[2][3] The inherent properties of the boronic acid moiety—its Lewis acidity and ability to engage in reversible covalent bonding—make it a powerful component in the design of targeted enzyme inhibitors.[4] For researchers and scientists in drug development, this compound represents a valuable building block, enabling the efficient construction of novel and complex pharmaceutical agents through robust methodologies like the Suzuki-Miyaura coupling and providing a validated scaffold for inhibitor discovery.[1][8]

References

- 1. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. This compound | 1033745-26-4 [sigmaaldrich.cn]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of (2-(Methylamino)pyrimidin-5-yl)boronic Acid in Modern Medicinal Chemistry

Abstract

The convergence of privileged scaffolds and versatile reactive handles has become a cornerstone of modern drug discovery. Boronic acids, once viewed with caution, are now integral to the medicinal chemist's toolkit, exemplified by several FDA-approved drugs.[1][2][3] Concurrently, the pyrimidine nucleus remains one of the most significant heterocyclic scaffolds, found in a multitude of therapeutic agents.[4][5] This guide provides an in-depth technical analysis of a specific, highly valuable building block that merges these two domains: (2-(Methylamino)pyrimidin-5-yl)boronic acid . We will explore its strategic value, key applications in the development of potent kinase inhibitors, core synthetic methodologies, and the nuanced structure-activity relationship insights it enables. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in their discovery programs.

The Strategic Value of the (2-(Methylamino)pyrimidin-5-yl) Moiety

The utility of this compound stems from the synergistic combination of its constituent parts. The design of this molecule is not arbitrary; each feature serves a distinct and critical function in its application as a pharmacophore and a synthetic intermediate.

-

The Pyrimidine Core: As a six-membered heterocycle, pyrimidine is a bioisosteric mimic of a phenyl ring but offers superior physicochemical properties, including improved solubility and metabolic stability. Critically, the nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, a feature frequently exploited for anchoring ligands within the ATP-binding pocket of protein kinases.[5]

-

The 2-(Methylamino) Group: This substituent is pivotal for establishing high-affinity interactions with many kinase targets. The secondary amine provides a crucial hydrogen bond donor (N-H), which often forms a canonical interaction with the "hinge" region of the kinase backbone. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is essential for potent and selective target engagement.

-

The 5-Boronic Acid Position: The placement of the boronic acid at the C5 position is optimal for synthetic utility. 5-Pyrimidinylboronic acids are known to exhibit favorable reactivity and stability in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[4] This position provides a robust vector for introducing molecular diversity, allowing chemists to systematically probe the solvent-front region of an active site to enhance potency and selectivity.

Core Applications in Kinase Inhibitor Development: Case Studies

The (2-(Methylamino)pyrimidin-5-yl) scaffold has been instrumental in the discovery of inhibitors for several high-value oncology and immunology targets.

Case Study: Monopolar Spindle 1 (MPS1/TTK) Kinase Inhibitors

Monopolar Spindle 1 (MPS1), a serine/threonine kinase, is a master regulator of the Spindle Assembly Checkpoint (SAC), a critical process that ensures genomic integrity during mitosis.[6] Cancer cells, which are often aneuploid, exhibit a heightened dependency on MPS1, making it an attractive therapeutic target.[6][7]

The (2-(Methylamino)pyrimidin-5-yl) core serves as an ideal starting point for MPS1 inhibitors. The 2-methylamino group can interact with the kinase hinge, while the pyrimidine core occupies the adenine pocket. The boronic acid handle is then used to couple various aryl or heteroaryl fragments that extend into other regions of the ATP-binding site. A prime example is the potent inhibitor CCT251455, which demonstrates an IC₅₀ of just 3 nM.[6]

Table 1: Representative MPS1 Kinase Inhibitors

| Compound | MPS1 IC₅₀ (nM) | Reference |

|---|---|---|

| CCT251455 | 3 | [6] |

| CFI-402257 | 1.7 | [6] |

| AZ3146 | 35 | [6] |

| NMS-P715 | 182 |[6] |

Case Study: p38 MAP Kinase Inhibitors

The p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8] As such, inhibitors of p38 are actively pursued for the treatment of inflammatory diseases such as rheumatoid arthritis.[8][9] Pyrimidine-based scaffolds have been a fertile ground for the discovery of potent p38 inhibitors.[10][11] The this compound is an exemplary reagent for constructing libraries of p38 inhibitors, leveraging the established binding mode of the aminopyrimidine core within the kinase's active site.

Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for utilizing this compound in drug discovery campaigns.[12][13] Its broad functional group tolerance, mild reaction conditions, and commercial availability of catalysts make it a robust and reliable choice for forging the key carbon-carbon bond between the pyrimidine core and diverse (hetero)aryl partners.

Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a generalized starting point and should be optimized for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate/mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.03-0.05 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add the degassed solvent system via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Stir the mixture vigorously and heat to the desired temperature (typically 90-100 °C) for 4-16 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table 2: Representative Suzuki-Miyaura Reaction Conditions

| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [4] |

| Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78-88 | [13] |

| Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 80 | 12 | ~85 |[4] |

Structure-Activity Relationship (SAR) Insights

The (2-(Methylamino)pyrimidin-5-yl) moiety serves as a powerful anchor group, allowing for systematic SAR exploration via modification of the coupled aryl partner. The consistent anchoring provided by the aminopyrimidine allows chemists to isolate the effects of changes made at the solvent-exposed region.

Key SAR principles derived from studies using this scaffold include:

-

Affinity and Potency: The potency of the final compound is highly dependent on the nature of the group installed at the 5-position. Adding substituents that can form additional hydrogen bonds or hydrophobic interactions with residues in the solvent-exposed channel typically enhances inhibitory activity.[14]

-

Selectivity: Introducing sterically demanding groups on the coupled aryl ring can be used to achieve selectivity for a target kinase over closely related family members by exploiting subtle differences in the shape and size of their respective ATP-binding sites.

-

Pharmacokinetics: The properties of the coupled aryl group significantly influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule. Chemists can systematically modify this group to optimize properties like solubility, cell permeability, and metabolic stability.

Conclusion and Future Outlook

This compound is a premier building block in modern medicinal chemistry. It provides a direct and efficient route to a privileged kinase-binding scaffold, enabling the rapid generation of potent and selective inhibitors. Its value is demonstrated in successful drug discovery campaigns targeting critical enzymes like MPS1 and p38 MAP kinase. The predictable reactivity of the boronic acid in Suzuki-Miyaura couplings, combined with the powerful anchoring properties of the 2-aminopyrimidine core, ensures its continued and widespread use. As the demand for novel, highly selective kinase inhibitors continues to grow, the strategic application of well-designed, multifunctional reagents like this compound will remain indispensable to the drug discovery process.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijmphs.com [ijmphs.com]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of Pyrimidine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Within the realm of medicinal chemistry, the pyrimidine scaffold is of paramount importance, appearing in a wide range of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[2] Pyrimidine boronic acids and their derivatives are crucial building blocks that enable the direct incorporation of this vital heterocycle into complex molecules.[3]

This guide offers a comprehensive analysis of the reactivity of isomeric pyrimidine boronic acids (2-, 4-, and 5-substituted) in Suzuki-Miyaura coupling reactions. It synthesizes available data to provide insights into their relative reactivity, optimal reaction conditions, and common challenges, serving as a technical resource for professionals in drug development and chemical research.

Core Principles: Factors Influencing Reactivity

The success of a Suzuki-Miyaura coupling reaction involving pyrimidine boronic acids is governed by a complex interplay of electronic and steric factors, as well as the intrinsic stability of the boronic acid itself.[1]

The Critical Role of Boronic Acid Position

The position of the boronic acid group on the pyrimidine ring dramatically influences its reactivity.[1]

-

5-Pyrimidinylboronic Acids: These isomers are generally the most reactive and reliable coupling partners. The electronic environment at the 5-position is conducive to the critical transmetalation step in the palladium catalytic cycle, often leading to high yields with a variety of aryl and heteroaryl halides.[1]

-

4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the nitrogen atoms at the 1- and 3-positions can affect the reactivity of a boronic acid at the 4-position.[1] However, successful couplings are achievable, often requiring more reactive electrophiles or carefully optimized catalyst systems.[1]

-

2-Pyrimidinylboronic Acids: This isomer presents the most significant challenges.[1] The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to complications analogous to the well-documented "2-pyridyl problem."[1] The nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][4] This isomer is also highly susceptible to protodeboronation, a major decomposition pathway.[1][5]

Electronic and Steric Effects

-

Substituent Effects: Electron-donating groups on the pyrimidine ring can enhance the electron density of the carbon-boron bond, which may facilitate transmetalation.[1] Conversely, electron-withdrawing groups can diminish reactivity.[1] The electronic properties of the coupling partner are also crucial, with electron-poor halides generally exhibiting higher reactivity.[1]

-

Steric Hindrance: Bulky substituents on either the pyrimidine boronic acid or the coupling partner can impede the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, leading to low or no conversion.[4]

Catalyst System Selection

The choice of the palladium precursor and, more critically, the ligand is paramount for a successful coupling reaction.[1][4]

-

For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[4]

-

Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are often required.[4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[4]

Common Challenges and Mitigation Strategies

Several side reactions and stability issues can complicate the use of pyrimidine boronic acids. Understanding and addressing these challenges is key to successful synthesis.

Protodeboronation: An Unwanted Side Reaction

Protodeboronation is a chemical reaction where a proton replaces the boronic acid group, leading to the formation of an undesired C-H bond instead of the desired C-C bond.[6] This is a frequent and significant side reaction in Suzuki-Miyaura couplings.[7]

Factors that promote protodeboronation include:

-

Elevated temperatures. [8]

-

The inherent instability of the boronic acid, particularly with electron-deficient heteroaromatics like 2-pyrimidinylboronic acid. [1][8]

Strategies to minimize protodeboronation:

-

Optimize Reaction Conditions: Lowering the reaction temperature and using milder bases like K₃PO₄ or Cs₂CO₃ can be effective.[8] While some water can be beneficial, using anhydrous solvents can help, though careful optimization is needed.[4][8]

-

Utilize More Stable Boronic Acid Derivatives: Converting the boronic acid to a more stable form is a highly effective strategy.[1]

-

Pinacol esters are commercially available and offer increased stability.[8][9]

-

N-methyliminodiacetic acid (MIDA) boronates provide excellent stability and facilitate a "slow release" of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low.[1][6][8]

-

Homocoupling

Homocoupling is a side reaction where two molecules of the boronic acid couple with each other. This can be minimized by:

-

Experimenting with different palladium sources and ligands. [4]

-

Slowly adding the boronic acid to the reaction mixture to keep its concentration low. [4]

Experimental Protocols

The following is a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of all parameters is crucial for specific substrates.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

-

Halogenated pyrimidine or Pyrimidine boronic acid (1.0 equiv)

-

Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[1]

Procedure:

-

To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[1]

Protocol for Reactions with Sterically Hindered Substrates

Materials:

-

Sterically hindered pyrimidine boronic acid (1.0 - 1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (0.01 - 5 mol%)

-

Ligand (e.g., SPhos, XPhos, AntPhos) (0.02 - 10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[4]

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.

-

Add the base and the sterically hindered pyrimidine boronic acid.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the optimized temperature (ranging from room temperature to elevated temperatures, potentially using a microwave reactor).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, follow a standard aqueous work-up procedure as described above.[4]

Data Presentation

Table 1: Impact of Reaction Parameters on Suzuki-Miyaura Coupling Yield

| Parameter | Condition A | Condition B | Condition C | Impact on Yield |

| Boron Reagent | Free Boronic Acid | Pinacol Ester | MIDA Boronate | Pinacol and MIDA esters generally improve yields by reducing protodeboronation, especially at higher temperatures.[8] |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Milder bases like K₃PO₄ and Cs₂CO₃ can reduce protodeboronation and improve yields.[8] |

| Temperature | 60 °C | 80 °C | 100 °C | Higher temperatures can increase reaction rates but also accelerate protodeboronation.[8] |

| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligands are crucial for hindered substrates and can significantly improve yields.[4] |

Note: This table summarizes general trends. Optimal conditions are substrate-dependent and require empirical determination.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling Reactions: From Core Principles to Practical Application in Drug Discovery

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, particularly within the pharmaceutical industry.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1] Its widespread adoption in drug discovery and development is a testament to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents.[1][3] This in-depth technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling, focusing on its core mechanism, a survey of quantitative data, and detailed experimental protocols tailored for researchers, scientists, and professionals in drug development.

The Core of the Matter: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] This cycle is elegantly simple in its conception yet profound in its impact, comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Oxidative Addition: The Ignition

The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex.[1][4] This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[1] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl. The development of highly active catalysts, particularly those employing bulky, electron-rich phosphine ligands, has made the use of more challenging aryl chlorides routine.[5]

Transmetalation: The Key Exchange

Following oxidative addition, the crucial transmetalation step occurs. In this phase, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the presence of a base, which plays a multifaceted role.[6] The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species (R²-B(OH)₃⁻).[7][8] This "ate" complex is significantly more reactive towards the palladium(II) complex, driving the transmetalation forward.[9][10]

Reductive Elimination: The Productive Conclusion

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups (R¹ and R²) coupled to the palladium(II) center are expelled as the final product (R¹-R²), regenerating the catalytically active palladium(0) species.[11] This regenerated catalyst is then free to re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of the precious metal. Kinetic studies have shown that reductive elimination is a first-order process and proceeds intramolecularly from a cis-isomeric palladium complex.[4]

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

The Players: A Deep Dive into Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of its components. Each element—the palladium source, the ligand, the base, and the solvent—plays a critical role in the reaction's efficiency and outcome.

The Heart of the Reaction: Palladium Catalysts

While a variety of palladium sources can be used, the active catalytic species is a Pd(0) complex.[12] Precatalysts, which are stable Pd(II) complexes that are reduced in situ to Pd(0), are often preferred for their stability and ease of handling.

| Catalyst/Precatalyst | Common Ligand(s) | Typical Substrates | Key Advantages |

| Pd(PPh₃)₄ | PPh₃ | Aryl iodides, bromides, and triflates | Commercially available, well-established |

| Pd(OAc)₂ | Various phosphines | Broad scope, including aryl chlorides | Cost-effective, versatile |

| Pd₂(dba)₃ | Various phosphines | Broad scope | Good source of Pd(0) |

| Buchwald Precatalysts (e.g., XPhos Pd G3) | Biarylphosphines (e.g., XPhos, SPhos) | Challenging substrates, including sterically hindered and heteroaromatic systems | High activity, broad scope, air and moisture stable[13] |

| PEPPSI™ Catalysts | N-Heterocyclic Carbenes (NHCs) | Aryl chlorides and other challenging substrates | High thermal stability, effective for unreactive substrates |

The Conductor: Phosphine Ligands

The choice of phosphine ligand is paramount, as it profoundly influences the catalyst's activity, stability, and selectivity.[14] Bulky, electron-rich ligands are known to facilitate both the oxidative addition and reductive elimination steps.[14]

| Ligand Class | Specific Ligand | Key Characteristics | Typical Applications |

| Triarylphosphines | PPh₃ | Moderately electron-donating, sterically accessible | General purpose, effective for reactive substrates |

| Biarylphosphines | SPhos, XPhos | Bulky, highly electron-donating | Challenging couplings, including aryl chlorides and sterically hindered substrates[5][13] |

| Ferrocenylphosphines | dppf | Bidentate, good thermal stability | Robust catalyst systems, good for a range of substrates |

| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very bulky and electron-rich | Highly active for unactivated aryl chlorides[15] |

The Activator: The Role of the Base

The base is a critical component, primarily responsible for activating the boronic acid for transmetalation.[8][10] The choice of base can significantly impact the reaction rate and yield.

| Base | Strength | Solubility | Common Applications and Considerations |

| K₂CO₃, Na₂CO₃ | Moderate | Aqueous | Widely used, effective for many standard couplings.[5] |

| K₃PO₄ | Strong | Aqueous | Often used for challenging couplings, including those with aryl chlorides.[5] |

| Cs₂CO₃ | Strong | Organic/Aqueous | Highly effective, particularly for sterically hindered substrates. |

| KF | Weak | Aqueous | Used for substrates with base-labile functional groups.[16] |

| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Organic | Used in specific cases, particularly with sensitive substrates. |

In the Lab: Practical Guidance and Experimental Protocols

A systematic approach is crucial for the successful execution and optimization of Suzuki-Miyaura reactions.

General Experimental Workflow

Caption: A general experimental workflow for Suzuki-Miyaura reactions.

Detailed Experimental Protocol: Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol provides a representative example of a standard Suzuki-Miyaura coupling.

Materials:

-

4-Bromotoluene (1.0 mmol, 1 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Na₂CO₃ (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene and phenylboronic acid.

-

Add the toluene, ethanol, and water.

-

Sparge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

Add the Na₂CO₃ and Pd(PPh₃)₄ catalyst to the flask.

-

Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst, poor reagent quality, insufficient degassing | Use a fresh catalyst or a more robust precatalyst; check the purity of the boronic acid; ensure thorough degassing of the reaction mixture.[12] |

| Protodeborylation | Instability of the boronic acid | Use a more stable boronic ester (e.g., pinacol ester); use milder reaction conditions (lower temperature, weaker base).[12] |

| Homocoupling of boronic acid | Presence of oxygen | Rigorously degas the reaction mixture; use a Pd(0) source directly.[11] |

| Poor solubility of reactants | Inappropriate solvent system | Screen different solvents or solvent mixtures; consider using a phase-transfer catalyst.[16] |

Impact and Application in Drug Discovery

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecular architectures found in numerous pharmaceuticals.[17][18] Its reliability and broad functional group tolerance allow for the late-stage functionalization of complex intermediates, a crucial aspect of drug discovery programs.

A notable example is the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure.[18] A key step in its industrial synthesis involves a Suzuki-Miyaura coupling to form the critical biaryl linkage.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthetic chemists, particularly in the pharmaceutical industry.[1][2] Its robust nature, mild conditions, and broad substrate scope have cemented its status as a go-to method for carbon-carbon bond formation. A thorough understanding of the catalytic cycle and the roles of the various reaction components is essential for its successful application and for troubleshooting the challenges that can arise. As catalyst technology continues to evolve, the utility and scope of the Suzuki-Miyaura reaction are poised to expand even further, continuing to drive innovation in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide to the Biological Activity of Pyrimidine-Containing Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring, a fundamental heterocycle essential to the structure of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ability to interact with a wide array of biological targets has led to the development of a multitude of therapeutic agents.[1][3] This guide provides an in-depth exploration of the diverse biological activities of pyrimidine-containing compounds, with a focus on their applications in oncology, infectious diseases, and beyond. We will delve into the mechanistic underpinnings of their actions, present field-proven experimental methodologies for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.

The Ubiquitous Role of Pyrimidines in Biology and Medicine

The pyrimidine nucleus is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[4][5] This seemingly simple structure is a cornerstone of life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are integral components of RNA and DNA.[3][6] Beyond their role in genetics, pyrimidine derivatives are involved in numerous physiological processes and are found in essential molecules like vitamin B1 (thiamine).[3][6] This natural prevalence has made the pyrimidine scaffold an attractive starting point for medicinal chemists seeking to design novel therapeutics that can effectively and safely interact with biological systems. The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4][7]

Anticancer Activity: Targeting the Machinery of Malignancy

The development of pyrimidine-based anticancer agents has been a major focus of research, yielding several clinically successful drugs.[2][8] These compounds exert their effects through various mechanisms, often by targeting key enzymes and signaling pathways that are dysregulated in cancer cells.[9]

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases.[2][10] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[9] Pyrimidine derivatives, acting as ATP-competitive inhibitors, can block the activity of these enzymes, thereby disrupting cancer cell proliferation, survival, and metastasis.[10][11]

The EGFR signaling pathway plays a critical role in cell growth and proliferation, and its overactivation is common in various cancers.[12] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have shown considerable success in treating these malignancies.[13] These inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[2][14]

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Aurora kinases are essential for cell cycle regulation, particularly during mitosis.[7] Their overexpression is linked to genomic instability and tumorigenesis. Pyrimidine-based inhibitors of Aurora kinases can disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[7][15] Some of these inhibitors have shown the ability to reduce the levels of oncoproteins like cMYC and MYCN.[16][17]

Caption: Role of Aurora kinases in mitosis and their inhibition.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.

| Compound Class | Derivative/Compound | Target Cell Line(s) | IC50 (µM) | Reference(s) |

| Tetralin-6-yl pyrimidines | Compound 3 | Liver (HepG2) and Breast (MCF-7) | 5.50 and 7.29 | [18] |

| Thieno[2,3-d] pyrimidines | Not specified | Liver (HepG2) and Breast (MCF-7) | ~4-10 | [8] |

| 5-Trifluoromethylpyrimidines | Compound 9u | A549, MCF-7, PC-3 | 0.35, 3.24, 5.12 | [12] |

| Pyrido[2,3-d]pyrimidines | Not specified | Lung (H460) | Moderate activity | [18] |

| Pyrazolo[3,4-d]pyrimidines | Compound 15 | Various cell lines | 1.18 - 8.44 (GI50) | [19] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[20]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cells from a logarithmic growth phase.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[21]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test pyrimidine compound in culture medium.

-

Include vehicle controls (medium with the same solvent concentration as the test compound) and untreated controls.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

-

Gently shake the plate for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Infectious Agents

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[22] Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising class of compounds for antimicrobial drug development.[20][22]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrimidine compounds are diverse. Some derivatives are known to inhibit essential bacterial enzymes, such as dihydrofolate reductase, which is crucial for nucleotide synthesis. Others may disrupt cell wall synthesis or interfere with bacterial cell division by targeting proteins like FtsZ.[3] The structural similarity of pyrimidines to endogenous molecules allows them to interact with various biopolymers and genetic material within microbial cells.[22]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains.

| Compound Class | Derivative/Compound | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Thiophenyl-pyrimidines | Compound Bb2 | MRSA, VREs | 2 | [23] |

| Pyrrolo[2,3-d]pyrimidines | Pleuromutilin derivatives | MRSA, MSSE, MRSE | 0.0625 - 4 | [23] |

| Sulfanilamide-pyrimidine hybrids | Not specified | Various bacterial strains | Potent activity | [8] |

Experimental Protocols for Antimicrobial Susceptibility Testing

Determining the in vitro susceptibility of microorganisms to pyrimidine compounds is crucial for their development as antimicrobial agents. Standardized methods like broth microdilution and disk diffusion are commonly employed.[6]

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyrimidine compound in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[21]

-